2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethanone moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-hydroxyphenyl)-1-ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the methoxy group in 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Biological Activity
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with methyl groups and a methoxy-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A pyrazole ring with two methyl groups at positions 3 and 5.
- A methoxy group attached to the phenyl ring at position 4.
The biological activity of pyrazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound is still under investigation; however, it is hypothesized that:
- The pyrazole moiety may act as a scaffold for enzyme inhibition or receptor modulation.
- The methoxy group could enhance lipophilicity and bioavailability, affecting the compound's interaction with biological systems.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance:
- A study on similar pyrazole compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound as an antimicrobial agent .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Control Compound A | 10 | E. coli |
Control Compound B | 5 | S. aureus |
Antitumor Activity
Preliminary studies on related compounds have shown promising antitumor effects. For instance:
- Compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines, including lung cancer cell lines .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Control Compound C | 6.26 | HCC827 |
Control Compound D | 16.00 | NCI-H358 |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives. Notably:
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens, revealing that modifications at the phenyl ring significantly impacted efficacy .
- Antitumor Studies : In vitro studies indicated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-14(17)12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDGLYVGSVRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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